molecular formula C20H26N4O2 B2991194 (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone CAS No. 1705199-65-0

(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2991194
CAS No.: 1705199-65-0
M. Wt: 354.454
InChI Key: GXSCZPZTZUINFY-UHFFFAOYSA-N
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Description

(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a methoxy-substituted bipiperidine scaffold linked to a quinoxaline heterocycle via a methanone bridge. The bipiperidine moiety is a common structural feature in pharmacology, often utilized to modulate the physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates . The quinoxaline core is a privileged structure in medicinal chemistry known for its diverse biological activities, making it a valuable template for developing novel therapeutic agents . This molecular architecture suggests potential for researchers to explore its application in various biochemical assays. The compound's specific research value may lie in its potential as a key intermediate or a novel chemical entity for high-throughput screening, particularly in areas such as enzyme inhibition or receptor modulation. Scientists are encouraged to investigate its mechanism of action, physicochemical properties, and binding affinity to specific biological targets. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-16-8-12-23(13-9-16)15-6-10-24(11-7-15)20(25)19-14-21-17-4-2-3-5-18(17)22-19/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSCZPZTZUINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Bipiperidine moiety : This structural feature may contribute to its interaction with various biological targets.
  • Quinoxaline ring : Known for its diverse pharmacological properties, it is often involved in the modulation of neurotransmitter systems.

Molecular Formula

  • C : 20
  • H : 24
  • N : 4
  • O : 1

Pharmacological Effects

Research indicates that compounds similar to (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Quinoxaline derivatives are often studied for their potential in cancer therapy due to their ability to inhibit cell proliferation.
  • Neuroprotective Effects : The bipiperidine structure suggests potential interactions with neurotransmitter receptors, which may offer protective effects against neurodegenerative diseases.

The exact mechanisms of action for this compound are still under investigation. However, studies suggest:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, which could explain their anticancer effects.
  • Modulation of Neurotransmitter Systems : The bipiperidine component may interact with dopamine or serotonin receptors, influencing mood and cognition.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that quinoxaline derivatives inhibit the growth of cancer cell lines through apoptosis induction. The compound's structure plays a critical role in its efficacy against tumor cells.
  • Neuroprotective Studies :
    • Research involving animal models has shown that compounds with similar structures can reduce oxidative stress in neurons, suggesting a protective role against neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialModerateDisruption of bacterial cell wall
AnticancerHighInduction of apoptosis
NeuroprotectiveModerateReduction of oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bipiperidine and Aromatic Moieties

a. Substituents on Bipiperidine
  • Target Compound : 4-Methoxy group on bipiperidine .
  • (R)-(2-(4-Chlorophenyl)quinolin-4-yl)(3-(morpholine-4-carbonyl)-[1,4'-bipiperidin]-1'-yl)methanone (7h): A morpholine-carbonyl group replaces the methoxy, introducing a polar, hydrogen-bond-accepting moiety. This increases molecular weight (548.25 g/mol vs. ~427.5 g/mol for the target compound) and may enhance solubility in polar solvents .
b. Aromatic Ketone Variations
  • Target Compound: Quinoxalin-2-yl group, a bicyclic system with two nitrogen atoms, enabling dual hydrogen bonding.
  • Quinolin-2-yl(quinoxalin-2-yl)methanones: Synthesized via Minisci reaction (TBHP/TFA), these derivatives replace the bipiperidine with a quinoline, reducing conformational flexibility but enhancing aromatic stacking .
  • (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone: Substitutes quinoxaline with pyridine, reducing electron-deficient character and altering binding affinity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound ~427.5 4-Methoxy, Quinoxalin-2-yl IR: ~1250 cm⁻¹ (C-O stretch)
7h (Morpholine-carbonyl derivative) 548.25 Morpholine-carbonyl, Chlorophenyl ¹H-NMR: δ 8.28–8.21 (m, aromatic H)
7d (4-Methylpiperazine derivative) 556.31 4-Methylpiperazine-carbonyl LC-MS: [M + H]⁺ 556.29
(4-Fluorophenyl)(3′-hydroxy-1′-(4-nitrobenzyl)-[1,4'-bipiperidin]-4-yl)methanone 383.5 4-Fluorophenyl, Nitrobenzyl [α]D²⁰ = +14.0° (MeOH)

Chirality and Resolution

  • Enantiomers of similar compounds (e.g., (±)-3′-hydroxy-1′-(4-methoxybenzyl)-[1,4'-bipiperidin]-4-yl)(4-methoxyphenyl)methanone) are resolved using Chiralcel OD columns, achieving >99% purity . This method could be applied to the target compound for pharmacological optimization.

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